5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
Description
This compound features a quinazolin-3(4H)-one core substituted with a 2-((4-chlorobenzyl)amino)-2-oxoethyl group at position 1 and an N-isopentyl pentanamide chain at position 4. The quinazolinone scaffold is a bicyclic heterocycle known for its pharmacological versatility, including kinase inhibition and anticancer properties . The 4-chlorobenzyl moiety enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins. The isopentyl pentanamide side chain likely influences solubility and metabolic stability.
Properties
CAS No. |
1185045-70-8 |
|---|---|
Molecular Formula |
C27H33ClN4O4 |
Molecular Weight |
513.04 |
IUPAC Name |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
HROOXVNEAMXNQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Heterocycles: The target compound’s quinazolinone core differs from the isoindoline-1,3-dione (CF2, CF3) and oxadiazolidinone () cores. Quinazolinones are nitrogen-rich, enabling hydrogen bonding with biological targets, whereas isoindoline-diones and oxadiazolidinones offer distinct electronic and steric profiles .
Substituent Profiles :
- The 4-chlorobenzyl group in the target compound is shared with the compound, suggesting a possible preference for chlorinated aromatic interactions in target binding .
- CF2 and CF3 feature sulfamoyl phenyl and isoxazole groups, which are absent in the target compound. These substituents may confer selectivity for sulfotransferases or inflammatory targets .
Amide Linkages: All compounds include amide bonds, critical for solubility and intermolecular interactions.
Bioactivity and Mode of Action
While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogs and computational studies:
- Quinazolinone Derivatives: Known to inhibit kinases (e.g., EGFR) and topoisomerases, with substituents like chloroaryl groups enhancing DNA intercalation or ATP-binding pocket interactions .
- Oxadiazolidinone Derivatives (): These compounds often exhibit antimicrobial or anti-inflammatory activity due to their electron-deficient cores and chloroaryl substituents .
highlights that compounds with structural similarity (e.g., shared chloroaryl or amide groups) cluster into bioactivity groups with correlated protein targets. For instance, chloroaryl-containing compounds may target cytochrome P450 enzymes or chlorinated compound-specific receptors .
Computational Similarity Assessment
Using Tanimoto and Dice similarity indices (), the target compound would likely exhibit moderate similarity (~0.4–0.6) to ’s oxadiazolidinone due to the shared 4-chlorophenyl group and amide bond. However, low similarity (<0.3) to CF2/CF3 is expected due to core heterocycle differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
